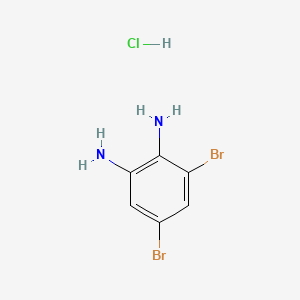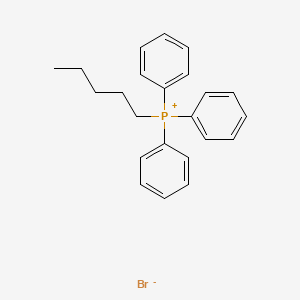![molecular formula C11H16N2O2S B1273074 4-[(1,1-ジオキソ-1,4-チアザナン-4-イル)メチル]アニリン CAS No. 263339-24-8](/img/structure/B1273074.png)
4-[(1,1-ジオキソ-1,4-チアザナン-4-イル)メチル]アニリン
概要
説明
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline, more commonly referred to as 4-DMT, is an organic compound that is widely used in scientific research. It is a derivative of thiazine, which is a heterocyclic aromatic compound with a five-membered ring composed of two nitrogen atoms, two carbon atoms, and one sulfur atom. 4-DMT is a colorless solid with a molecular weight of 213.23 g/mol and a melting point of 133-135°C. It is a versatile compound that can be used in a variety of applications, including organic synthesis, drug synthesis, and biochemistry.
科学的研究の応用
1. 縮合ピラゾロ-チアゾールおよびピラゾロ-チアジン類の合成 この化合物は、縮合ピラゾロ-チアゾールおよびピラゾロ-チアジン類の合成に用いることができます . これらは、医薬品化学において様々な用途を持つ複雑な化学構造です .
抗腫瘍剤の開発
この化合物は、新規抗腫瘍剤の開発に用いることができます . この化合物を用いて合成できるチアジンおよびチアゾールは、より高い特異性と低い毒性を有する強力な分子を得ることを目指す世界中の多くの学術および産業研究室において、特に注目されています .
ファインケミカルの調製
“4-[(1,1-ジオキソ-1,4-チアザナン-4-イル)メチル]アニリン”は、高品質な試薬であり、ファインケミカルの調製のための有用な中間体として用いられます . これは、幅広い用途を持つ化合物の合成における重要な構成要素です .
抗菌および抗真菌活性
この化合物は、細菌および真菌に対して活性があることが報告されています . したがって、新規抗菌および抗真菌剤の開発に用いることができます .
抗炎症活性
この化合物は、抗炎症活性も示すことが示されています . この化合物は、炎症反応において重要な役割を果たすプロスタグランジンの合成を阻害することが示されています .
将来の方向性
生化学分析
Biochemical Properties
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antimicrobial and anti-inflammatory activities . The compound interacts with enzymes involved in prostaglandin synthesis, thereby inhibiting their activity and reducing inflammation . Additionally, it has shown activity against bacteria and fungi, indicating its potential as an antimicrobial agent .
Cellular Effects
The effects of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit prostaglandin synthesis, which plays a crucial role in inflammation and pain pathways . This inhibition can lead to reduced inflammation and pain in affected cells. Furthermore, its antimicrobial properties suggest that it can disrupt the cellular processes of bacteria and fungi, leading to their death .
Molecular Mechanism
At the molecular level, 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline exerts its effects through various mechanisms. It binds to specific enzymes and inhibits their activity, such as those involved in prostaglandin synthesis . This binding interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in prostaglandin production and subsequent anti-inflammatory effects. Additionally, the compound’s antimicrobial activity is likely due to its ability to disrupt essential cellular processes in bacteria and fungi .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline over time in laboratory settings are important considerations. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound resulted in sustained anti-inflammatory and antimicrobial effects .
Dosage Effects in Animal Models
The effects of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antimicrobial activities without noticeable adverse effects . At higher doses, toxic effects have been observed, including cellular toxicity and adverse reactions in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation within target tissues, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and improve its therapeutic potential .
特性
IUPAC Name |
4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMCILRCGMFRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381498 | |
| Record name | 4-[(4-Aminophenyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263339-24-8 | |
| Record name | 4-[(4-Aminophenyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














